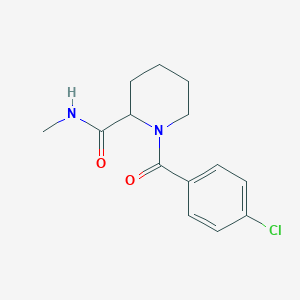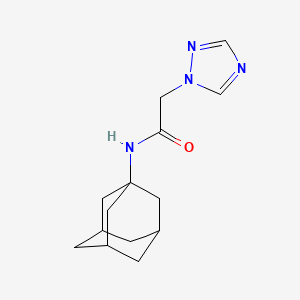![molecular formula C19H24N4O2 B7511665 3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7511665.png)
3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one, also known as CEP-26401, is a small molecule inhibitor of the enzyme phosphodiesterase 1 (PDE1). PDE1 is a key regulator of intracellular signaling pathways that are involved in various physiological processes, including cardiovascular function, neurotransmission, and smooth muscle contraction. Inhibition of PDE1 has been shown to have therapeutic potential in the treatment of various diseases, including hypertension, heart failure, and neurological disorders.
Mécanisme D'action
3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one is a selective inhibitor of PDE1, which catalyzes the hydrolysis of cyclic nucleotides, including cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE1 results in increased levels of cAMP and cGMP, which in turn activate downstream signaling pathways that regulate various physiological processes.
Biochemical and physiological effects:
3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one has been shown to have several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of neurotransmitter release. These effects are mediated by the activation of downstream signaling pathways that regulate smooth muscle contraction, platelet function, and neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one has several advantages for use in lab experiments, including its high potency and selectivity for PDE1, as well as its ability to cross the blood-brain barrier. However, 3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one also has some limitations, including its relatively short half-life in vivo and its potential for off-target effects at higher concentrations.
Orientations Futures
Future research on 3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one could focus on several areas, including the development of more potent and selective PDE1 inhibitors, the identification of novel therapeutic applications for 3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one, and the elucidation of the molecular mechanisms underlying its effects on various physiological processes. Additionally, further studies could investigate the potential use of 3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one as a tool for studying the role of PDE1 in various disease states.
Méthodes De Synthèse
The synthesis of 3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one involves several steps, including the condensation of 2-phenylethylamine with ethyl 2-oxo-4,5-dimethylpyridazine-3-carboxylate, followed by the reduction of the resulting imine with sodium borohydride to yield the corresponding amine. The amine is then acylated with 4-(2-chloroethyl)piperazine-1-carboxylic acid to form the final product.
Applications De Recherche Scientifique
3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one has been extensively studied in preclinical models of various diseases, including hypertension, heart failure, and ischemic stroke. In these models, 3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one has been shown to improve cardiac function, reduce blood pressure, and protect against ischemic damage to the brain. These findings suggest that 3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one has potential therapeutic applications in the treatment of these diseases.
Propriétés
IUPAC Name |
3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-15(2)20-21-18(24)17(14)19(25)23-12-10-22(11-13-23)9-8-16-6-4-3-5-7-16/h3-7H,8-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZLXWNPFNJWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN=C1C)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)

![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7511595.png)





![N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)


![1-Methyl-3-(2-methylphenyl)-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511673.png)

